molecular formula C13H19Cl2N3O B2986800 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride CAS No. 1384428-39-0

1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B2986800
CAS No.: 1384428-39-0
M. Wt: 304.22
InChI Key: QIBNVALVMYBGLP-UHFFFAOYSA-N
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Description

1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride (CAS 1384428-39-0) is a high-purity chemical compound supplied for life science research. This dihydrochloride salt has a molecular formula of C 13 H 19 Cl 2 N 3 O and a molecular weight of 304.22 g/mol . The compound is typically provided as a powder and is recommended to be stored at room temperature . The structure of this compound features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . Pyrazole-containing compounds are frequently investigated for their potential anti-inflammatory, antimicrobial, anticancer, and antitumor properties, among other applications in drug discovery and development . The specific research applications and biological profile of this compound are a subject of ongoing scientific investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information prior to use.

Properties

IUPAC Name

1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.2ClH/c1-10(14)11-4-5-13(17-2)12(8-11)9-16-7-3-6-15-16;;/h3-8,10H,9,14H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBNVALVMYBGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)CN2C=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-39-0
Record name 1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde: This involves a reductive amination reaction where the benzaldehyde is reacted with an amine under reducing conditions to form the target compound.

  • Starting from 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid: This involves converting the carboxylic acid to an amine through a series of reactions including reduction and subsequent reactions to introduce the amine group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination reactions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The reaction is carried out in a controlled environment to manage the exothermic nature of the process and to ensure the safety of the operators.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group, to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can be performed on the amine group to produce secondary or tertiary amines.

  • Substitution: The pyrazolylmethyl group can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde or ketone derivatives.

  • Reduction: Secondary or tertiary amines.

  • Substitution: Various substituted pyrazolylmethyl compounds.

Scientific Research Applications

  • Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application, but generally involves binding to the active site of the target molecule, leading to modulation of its activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine Dihydrochloride

  • Molecular Formula : C₁₀H₁₃Cl₂N₃S.
  • Key Features : Replaces pyrazole with a thiazole ring and incorporates a pyridine substituent.
  • Molecular Weight : 272.18 g/mol (vs. 300.20 g/mol for the target compound), suggesting differences in membrane permeability .

1-[4-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine Dihydrochloride

  • Molecular Formula: Not explicitly stated but likely similar to C₁₂H₁₄Cl₂N₄O.
  • Key Features : Imidazole ring (two nitrogen atoms) replaces pyrazole, with a 3-methoxyphenyl group.
  • Structural Impact : The imidazole’s dual nitrogen sites could enhance hydrogen bonding vs. pyrazole’s single nitrogen. The meta-methoxy group may reduce steric hindrance compared to the target’s para-methoxy position .

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine Dihydrochloride

  • Molecular Formula : C₁₁H₂₄Cl₂N₂O.
  • Key Features : Morpholine-cyclopentane substituent instead of methoxyphenyl-pyrazole.

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Hydrochloride

  • Molecular Formula : C₇H₁₄ClN₃.
  • Key Features : Simpler pyrazole core with ethyl and methyl substituents.
  • Structural Impact : Smaller size (MW: 175.66 g/mol) suggests faster metabolic clearance but reduced binding affinity compared to the target compound .

Structural and Functional Analysis

Property Target Compound Thiazol-Pyridine Analog Imidazole Analog Morpholine Analog
Heterocycle Pyrazole Thiazole Imidazole Morpholine
Substituent 4-Methoxyphenyl Pyridin-4-yl 3-Methoxyphenyl Cyclopentyl-morpholine
Molecular Weight (g/mol) 300.20 272.18 ~280 (estimated) 271.18
Solubility Enhancer Dihydrochloride Dihydrochloride Dihydrochloride Dihydrochloride
Key Functional Groups Methoxy, Pyrazole Thiazole, Pyridine Imidazole, Methoxy Morpholine, Cyclopentane

Physicochemical Trends

  • Dihydrochloride Salts : Universally used across analogs to improve solubility.
  • Heterocycle Diversity : Pyrazole (target) offers moderate hydrogen bonding; thiazole (analog) adds sulfur for hydrophobic interactions; imidazole (analog) enhances polarity .
  • Substituent Effects : Para-methoxy groups (target) may confer better metabolic stability than meta-substituted analogs .

Pharmacological Implications

  • Thiazole-Pyridine Analog : Thiazole’s sulfur atom could improve binding to metal-containing enzymes (e.g., cytochrome P450) .
  • Morpholine Analog : Likely optimized for CNS penetration due to cyclopentane’s lipophilicity .

Biological Activity

1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride, commonly referred to as a pyrazole derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group and a pyrazole moiety that may contribute to its pharmacological properties.

  • Molecular Formula : C13H19Cl2N3O
  • Molecular Weight : 304.22 g/mol
  • CAS Number : 1384428-39-0
  • IUPAC Name : 1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethanamine dihydrochloride

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial , antifungal , and antimalarial properties.

Antimicrobial Activity

Research indicates that the pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
  • The compound's structure seems to enhance its ability to disrupt bacterial cell walls, leading to cell death .

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity. Studies have demonstrated effectiveness against common fungal pathogens, although specific MIC values and comparative studies are still needed for comprehensive evaluation .

Antimalarial Activity

One of the most notable aspects of this compound is its potential as an antimalarial agent. It has been suggested that the compound can inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment:

  • In clinical studies, it has shown efficacy in preventing Plasmodium falciparum infection when administered prior to exposure .
  • The compound demonstrated both blood and liver stage activity, suggesting its utility in prophylactic treatment strategies .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

StudyFindings
Study 1 Demonstrated significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
Study 2 Evaluated antifungal properties showing effectiveness against common fungal strains .
Study 3 Identified as a potent inhibitor of DHODH with promising results in human trials for malaria prophylaxis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Synthesize the pyrazole core via cyclization of hydrazines with diketones or alkynones, followed by functionalization at the 1-position.
  • Step 2 : Attach the pyrazole moiety to the methoxyphenyl scaffold using a Mannich reaction (e.g., formaldehyde-mediated alkylation) or Suzuki coupling for aromatic systems .
  • Step 3 : Introduce the ethanamine side chain via reductive amination or nucleophilic substitution. Optimize solvent choice (e.g., DMF or THF) and temperature (60–100°C) to improve yields.
  • Step 4 : Convert the free base to the dihydrochloride salt using HCl gas in anhydrous ethanol, followed by recrystallization for purity .
    • Yield Optimization : Use catalytic Pd/C for coupling reactions, monitor pH during salt formation, and employ column chromatography for intermediates.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole-CH₂ and methoxy groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (exact mass ~316.1 g/mol for free base).
  • X-ray Crystallography : Use SHELX programs for crystal structure refinement if single crystals are obtainable .
  • Elemental Analysis : Validate stoichiometry of the dihydrochloride form (Cl⁻ content).

Q. How should solubility and stability be assessed for this compound in aqueous and organic solvents?

  • Solubility Testing : Perform phase-solubility studies in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy to quantify solubility limits.
  • Stability Protocols :

  • Store lyophilized powder at -20°C in amber vials to prevent hydrolysis of the methoxy group.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. What strategies can resolve discrepancies in crystallographic data or NMR assignments for this compound?

  • Cross-Validation : Combine X-ray data (SHELXL refinement) with DFT-calculated NMR chemical shifts to resolve ambiguities in proton environments .
  • Dynamic NMR : Use variable-temperature ¹H NMR to study conformational changes affecting peak splitting (e.g., pyrazole rotation barriers).
  • Synchrotron Crystallography : Employ high-resolution data collection (<1 Å) to clarify disordered regions in the crystal lattice.

Q. How can computational modeling predict the compound’s pharmacological interactions, such as receptor binding affinities?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., histamine H₃ or serotonin receptors). Parameterize the pyrazole and ammonium groups for accurate charge assignment.
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess binding stability and ligand-receptor hydrogen bonding .

Q. What experimental designs are recommended for in vivo pharmacokinetic profiling of this compound?

  • Protocol :

  • Dosing : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours.
  • Analytics : Use LC-MS/MS to quantify parent compound and metabolites (e.g., demethylated or oxidized derivatives).
  • Tissue Distribution : Measure concentrations in brain, liver, and kidneys to assess blood-brain barrier penetration .

Q. How can researchers address contradictory data in biological activity assays (e.g., conflicting IC₅₀ values)?

  • Troubleshooting :

  • Assay Conditions : Standardize buffer pH, ATP concentrations (for kinase assays), and incubation times.
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity.
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and cell-based luciferase reporter assays .

Methodological Notes

  • Synthetic Challenges : Steric hindrance at the 3-(pyrazolylmethyl) position may require bulky base catalysts (e.g., DBU) during alkylation steps.
  • Safety : Handle dihydrochloride salts in fume hoods; use PPE to avoid inhalation/contact (refer to GHS guidelines in ).

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